molecular formula C9H10ClF2NO B6312213 2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline CAS No. 1357626-29-9

2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline

Cat. No.: B6312213
CAS No.: 1357626-29-9
M. Wt: 221.63 g/mol
InChI Key: MBUMXNYQVGROAH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline is an organic compound with the molecular formula C7H6ClF2NO. It is a versatile chemical used in various scientific research fields, including pharmaceutical synthesis and material science. This compound is characterized by the presence of two methyl groups, a chlorodifluoromethoxy group, and an aniline moiety, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-2,6-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2NO/c1-5-3-7(14-9(10,11)12)4-6(2)8(5)13/h3-4H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUMXNYQVGROAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline typically involves the reaction of 2,6-dimethylaniline with chlorodifluoromethane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorodifluoromethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: This compound is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline can be compared with other similar compounds, such as:

    2,6-Dimethylaniline: Lacks the chlorodifluoromethoxy group, making it less reactive in certain chemical reactions.

    4-Chloro-2,6-dimethylaniline: Contains a chlorine atom instead of the chlorodifluoromethoxy group, leading to different reactivity and applications.

    2,6-Dimethyl-4-fluoroaniline: Has a fluorine atom instead of the chlorodifluoromethoxy group, affecting its chemical properties and uses. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various applications.

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